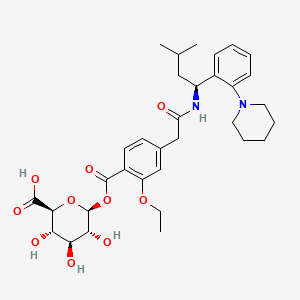
Repaglinide acyl-beta-D-glucuronide
Overview
Description
Repaglinide acyl-beta-D-glucuronide is a metabolite of repaglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release .
Preparation Methods
Synthetic Routes and Reaction Conditions
Repaglinide acyl-beta-D-glucuronide is formed through the glucuronidation of the carboxylic acid group of repaglinide. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT.
Industrial Production Methods
The industrial production of this compound involves the biotransformation of repaglinide using liver microsomes or recombinant UGT enzymes. The process is optimized to ensure high yield and purity of the metabolite .
Chemical Reactions Analysis
Types of Reactions
Repaglinide acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The acyl glucuronide can hydrolyze back to repaglinide and glucuronic acid.
Transacylation: The acyl group can migrate within the glucuronide molecule, leading to different positional isomers.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Can occur spontaneously under physiological conditions.
Major Products Formed
Hydrolysis: Repaglinide and glucuronic acid.
Transacylation: Positional isomers of this compound.
Scientific Research Applications
Repaglinide acyl-beta-D-glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. Its formation and subsequent reactions are important for understanding the metabolism of repaglinide and its potential effects on drug efficacy and safety. The compound is also used in studies investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions .
Mechanism of Action
Repaglinide acyl-beta-D-glucuronide itself does not possess significant pharmacological activity. its formation is a key step in the metabolism of repaglinide. Repaglinide lowers blood glucose levels by stimulating the release of insulin from the beta cells of the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of the beta cells, leading to depolarization and subsequent insulin release .
Comparison with Similar Compounds
Similar Compounds
Nateglinide acyl-beta-D-glucuronide: Another acyl glucuronide metabolite of a meglitinide class drug.
Mitiglinide acyl-beta-D-glucuronide: Similar in structure and function to repaglinide acyl-beta-D-glucuronide.
Uniqueness
This compound is unique in its specific formation from repaglinide and its role in the metabolism of this particular drug. While other acyl glucuronides share similar metabolic pathways, the specific enzyme interactions and metabolic profiles can vary, leading to differences in pharmacokinetics and potential drug interactions .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBBHOYIACRHO-GKKNLZSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858363 | |
| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309112-13-7 | |
| Record name | Repaglinide acyl-beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


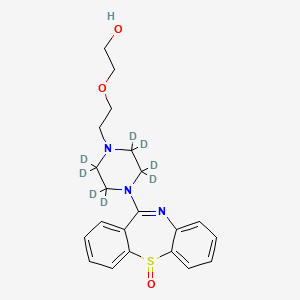
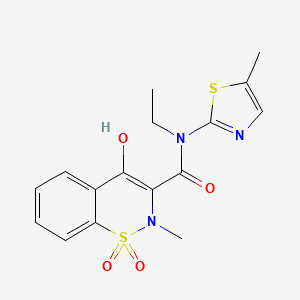

![3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol](/img/structure/B563736.png)
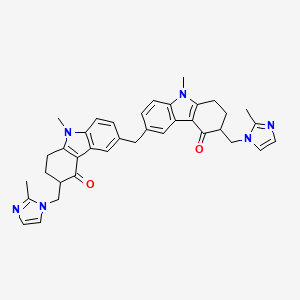


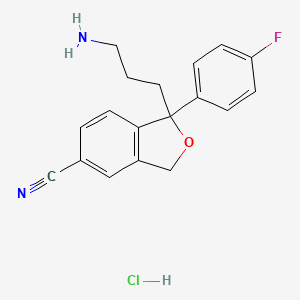
![benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate](/img/structure/B563744.png)

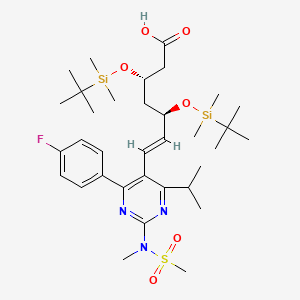
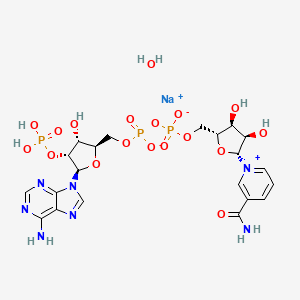
![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)
